Tetraammoniumhexacyanoferrat(II)

Übersicht

Beschreibung

Ammonium hexacyanoferrate(4-) is a hexacyanoferrate(4-) salt and an ammonium salt.

Wissenschaftliche Forschungsanwendungen

Energiespeicher

Hexacyanoferrat-basierte Materialien, einschließlich Tetraammoniumhexacyanoferrat(II), werden wegen ihres Potenzials in der Energiespeicherung untersucht . Dies liegt vor allem am rasanten Wachstum des Energiespeichermarktes, der fortschrittliche, zuverlässige und kostengünstige Materialien für großtechnische Anwendungen in der Lastnivellierung erneuerbarer Energiequellen benötigt .

Elektrochemische Geräte

Tetraammoniumhexacyanoferrat(II) und andere Hexacyanoferrat-basierte Verbindungen werden wegen ihres potenziellen Einsatzes in elektrochemischen Geräten untersucht . Die einzigartige Atomstruktur und die ionischen und elektronischen Eigenschaften dieser Materialien machen sie zu vielversprechenden Kandidaten für diese Anwendung .

Intelligente Fenster

Hexacyanoferrat-basierte Materialien werden auch wegen ihres potenziellen Einsatzes in intelligenten Fenstern untersucht . Diese Materialien könnten verwendet werden, um Fenster zu schaffen, die ihre Transparenz als Reaktion auf elektrische Signale ändern können .

Hydrothermale Synthese

Metallhexacyanoferrate, einschließlich Tetraammoniumhexacyanoferrat(II), werden unter Verwendung der hydrothermalen Synthese hergestellt . Dieses Verfahren ist eine einfache und etablierte Synthesetechnik mit der Möglichkeit, instabile Materialien nahe dem Schmelzpunkt zu synthetisieren, große und hochwertige Kristalle zu synthetisieren und größenveränderbare Partikel zu erhalten, die Agglomeration zu kontrollieren und die Verunreinigung durch Verunreinigungen zu minimieren .

Katalysatoren

Aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften, wie z. B. eines dreidimensionalen Gerüsts mit großen offenen Stellen und Metallstellen mit unterschiedlichen Oxidationsstufen, werden Metallhexacyanoferrate wegen ihres potenziellen Einsatzes als Katalysatoren untersucht .

Sensoren

Metallhexacyanoferrate werden auch wegen ihres potenziellen Einsatzes in Sensoren untersucht

Wirkmechanismus

Target of Action

Tetraammonium hexacyanoferrate, also known as Prussian blue, primarily targets ion exchange processes . It is a mixed-valence compound characterized by open 3D frameworks that confer a variety of properties and allow applicability in several fields .

Mode of Action

Tetraammonium hexacyanoferrate acts as a surface-bound mediator that greatly facilitates the detection of H2O2 at modest potentials, thereby increasing the selectivity of biosensors versus electroactive interferences . It enhances the elimination of radioactive or non-radioactive caesium/thallium (Cs(I)/Tl(I)) from the body .

Biochemical Pathways

Tetraammonium hexacyanoferrate affects the ion exchange capabilities and diffusion-driven processes . It plays a significant role in the prebiotic formation of amino acids and oxyhydroxides .

Pharmacokinetics

It is known to enhance the elimination of radioactive or non-radioactive caesium/thallium (cs(i)/tl(i)) from the body .

Result of Action

The result of tetraammonium hexacyanoferrate’s action is the increased selectivity of biosensors and the enhanced elimination of certain ions from the body . It also plays a role in the synthesis of amino acids .

Action Environment

The action of tetraammonium hexacyanoferrate can be influenced by environmental factors. For instance, it has been used in microelectrode biosensors, where it acts as a surface-bound mediator . Its ion exchange capabilities can also be affected by the presence of other ions .

Eigenschaften

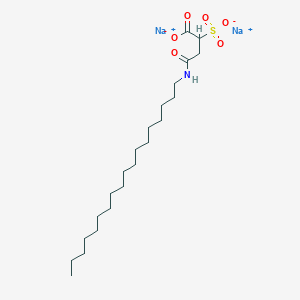

IUPAC Name |

tetraazanium;iron(2+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

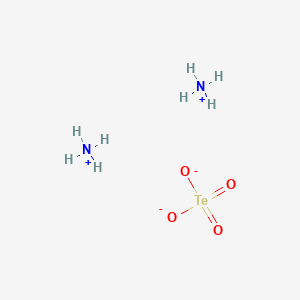

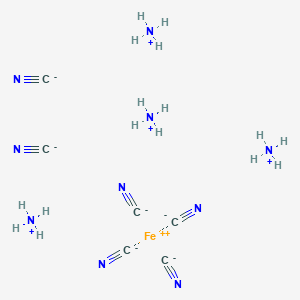

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051725 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Turns blue in air; [HSDB] Light green powder; [MSDSonline] | |

| Record name | Ammonium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely sol in water; practically insol in alcohol /Trihydrate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 90 | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, TURNS BLUE IN AIR | |

CAS No. |

14481-29-9 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHD63ZGL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.